

# (R)-Phanephos: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: (R)-Phanephos

Cat. No.: B063487

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**(R)-Phanephos** is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. Its rigid [2.2]paracyclophane backbone imparts a unique and well-defined chiral environment, leading to high levels of enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of **(R)-Phanephos**, including its chemical identifiers, properties, and detailed experimental protocols for its application in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.

## Core Data and Identifiers

**(R)-Phanephos** is systematically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane. A comprehensive list of its identifiers is provided below to facilitate its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	192463-40-4
IUPAC Name	(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane
Molecular Formula	C <sub>40</sub> H <sub>34</sub> P <sub>2</sub>
Molecular Weight	576.66 g/mol
InChI	InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
InChIKey	GYZZZILPVUYAFJ-UHFFFAOYSA-N
Canonical SMILES	<chem>C1CC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=C</chem> <chem>C=CC=C4)CCC5=C(C=C1C=C5)P(C6=CC=CC</chem> <chem>=C6)C7=CC=CC=C7</chem>
EC Number	690-034-8
PubChem CID	10864772

## Physicochemical Properties

The physical and chemical properties of **(R)-Phanephos** are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Appearance	White solid
Melting Point	222-226 °C
Solubility	Soluble in organic solvents
Optical Activity	$[\alpha]_D -34 \pm 4^\circ$ , $c = 1$ in chloroform
Storage	Store under inert atmosphere, room temperature

## Experimental Protocols

The primary application of **(R)-Phanephos** is as a chiral ligand in asymmetric catalysis. Below are detailed protocols for the in situ preparation of a rhodium catalyst with **(R)-Phanephos** and a general procedure for its use in the asymmetric hydrogenation of a prochiral olefin.

### In Situ Preparation of the (R)-Phanephos-Rhodium Catalyst

This protocol describes the formation of the active catalyst from a rhodium precursor and **(R)-Phanephos** immediately prior to its use in a hydrogenation reaction.

Materials:

- **(R)-Phanephos**
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ( $[\text{Rh}(\text{COD})_2]\text{BF}_4$ )
- Anhydrous, degassed solvent (e.g., dichloromethane or methanol)
- Schlenk flasks or a glovebox
- Magnetic stirrer and stir bars
- Syringes and needles

#### Procedure:

- Under an inert atmosphere (argon or nitrogen), add **(R)-Phanephos** (1.05-1.1 equivalents) to a Schlenk flask.
- In a separate Schlenk flask, dissolve  $[\text{Rh}(\text{COD})_2]\text{BF}_4$  (1.0 equivalent) in a minimal amount of anhydrous, degassed solvent.
- Slowly transfer the rhodium precursor solution to the flask containing **(R)-Phanephos** with stirring.
- Rinse the flask that contained the rhodium precursor with a small amount of solvent and add it to the reaction mixture to ensure complete transfer.
- Stir the resulting solution at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a color change. This solution is now ready for use.

## General Procedure for Asymmetric Hydrogenation

This procedure outlines the use of the pre-formed **(R)-Phanephos**-rhodium catalyst for the asymmetric hydrogenation of a model substrate, such as an  $\alpha$ -dehydroamino acid derivative.

#### Materials:

- Prochiral substrate (e.g., methyl (Z)- $\alpha$ -acetamidocinnamate)
- In situ prepared **(R)-Phanephos**-rhodium catalyst solution
- Anhydrous, degassed solvent (e.g., methanol)
- High-purity hydrogen gas
- High-pressure autoclave or a suitable hydrogenation reactor

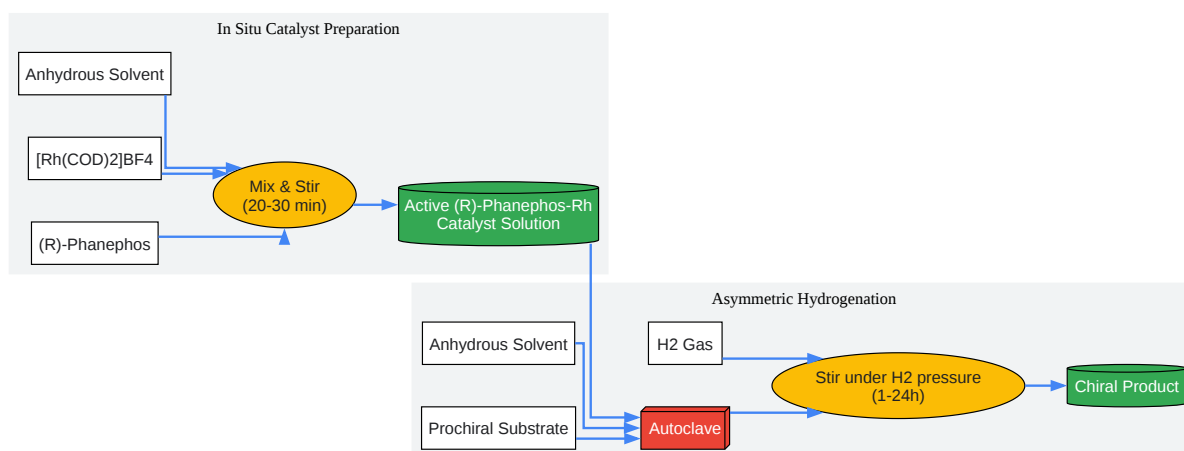
#### Procedure:

- In a high-pressure autoclave, dissolve the substrate in the anhydrous, degassed solvent.

- Add the freshly prepared **(R)-Phanephos**-rhodium catalyst solution to the autoclave (typically 0.1-1 mol% catalyst loading).
- Seal the autoclave and purge the system several times with hydrogen gas.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).
- Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature) for the required duration (typically 1-24 hours).
- Upon reaction completion, carefully vent the excess hydrogen.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by standard techniques such as column chromatography.
- The enantiomeric excess of the product should be determined using a suitable analytical method, such as chiral HPLC or GC.

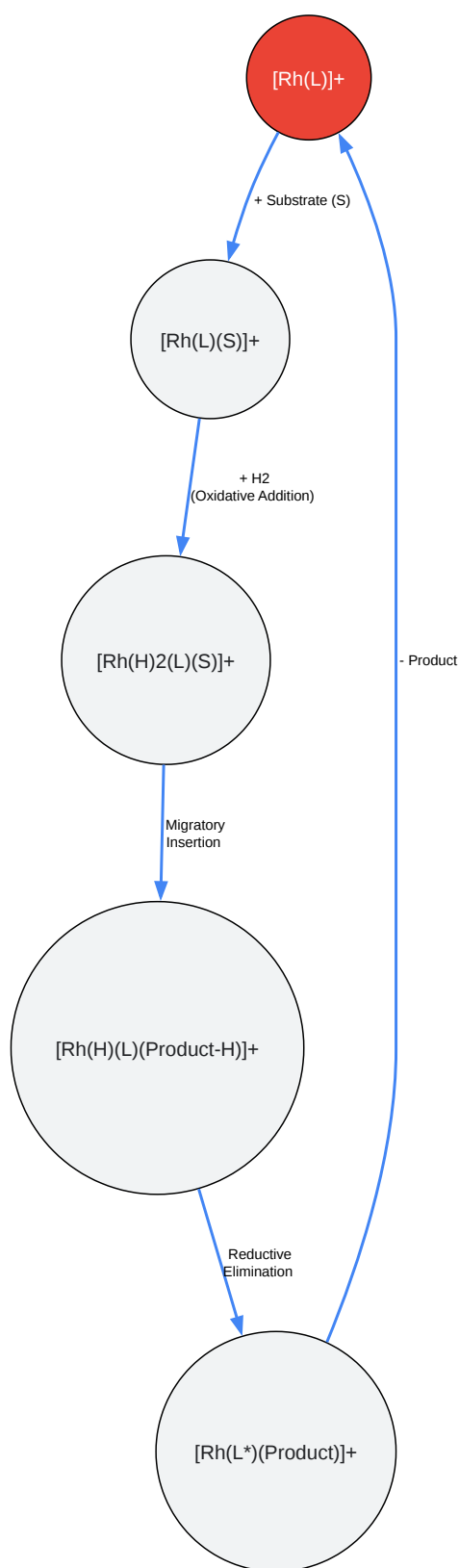
## Diagrams

To visually represent the experimental and conceptual frameworks associated with the use of **(R)-Phanephos**, the following diagrams are provided.



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*Experimental workflow for asymmetric hydrogenation using **(R)-Phanephos**.*



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*Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.*

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